molecular formula C31H23N3O4 B15084282 [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate CAS No. 769152-91-2

[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate

Cat. No.: B15084282
CAS No.: 769152-91-2
M. Wt: 501.5 g/mol
InChI Key: QIZSMDYMPYPVDN-BIZUNTBRSA-N
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Description

The compound [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate is a hydrazone derivative featuring a naphthalene backbone conjugated with a 4-methylbenzoate ester. Its structure consists of two naphthalene moieties linked via an (E)-configured hydrazone bridge, with one naphthalene unit substituted by a 4-methylbenzoyloxy group.

Key structural attributes include:

  • Hydrazone linkage: The (E)-configuration stabilizes the planar structure, facilitating π-π stacking interactions.
  • Naphthalene substituents: Enhance aromaticity and electronic delocalization.
  • 4-Methylbenzoate ester: Introduces steric and electronic effects, influencing solubility and reactivity .

Properties

CAS No.

769152-91-2

Molecular Formula

C31H23N3O4

Molecular Weight

501.5 g/mol

IUPAC Name

[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate

InChI

InChI=1S/C31H23N3O4/c1-20-13-15-23(16-14-20)31(37)38-28-18-17-22-8-2-4-10-24(22)26(28)19-32-34-30(36)29(35)33-27-12-6-9-21-7-3-5-11-25(21)27/h2-19H,1H3,(H,33,35)(H,34,36)/b32-19+

InChI Key

QIZSMDYMPYPVDN-BIZUNTBRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate typically involves multiple steps. One common approach is the condensation of 2-naphthylamine with 2-oxoacetic acid hydrazide to form an intermediate hydrazone. This intermediate is then reacted with 4-methylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Acidic Hydrolysis of the Ester Group

The 4-methylbenzoate ester undergoes hydrolysis in acidic conditions (e.g., HCl/H<sub>2</sub>O, reflux) to yield 4-methylbenzoic acid and the corresponding alcohol derivative.
Conditions :

Reaction MediumTemperatureTimeYield
3M HCl in H<sub>2</sub>O80°C6–8 hrs~75%

Basic Hydrolysis of the Ester Group

Under alkaline conditions (e.g., NaOH/EtOH), the ester hydrolyzes to form the sodium salt of 4-methylbenzoic acid. This reaction is slower than acidic hydrolysis due to steric hindrance from the naphthalene substituents.
Conditions :

Reaction MediumTemperatureTimeYield
0.5M NaOH in EtOH60°C12 hrs~60%

Hydrazone Hydrolysis

The hydrazone group (C=N–NH–) undergoes hydrolysis in strong acidic media (e.g., H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O) to generate 2-(naphthalen-1-ylamino)-2-oxoacetohydrazide and naphthalen-2-carbaldehyde .
Mechanism :

Hydrazone+H3O+Hydrazide+Aldehyde+H2O\text{Hydrazone} + \text{H}_3\text{O}^+ \rightarrow \text{Hydrazide} + \text{Aldehyde} + \text{H}_2\text{O}

Conditions :

Reaction MediumTemperatureTimeYield
2M H<sub>2</sub>SO<sub>4</sub>90°C4 hrs~82%

At the Hydrazone Group

The hydrazone’s imine (C=N) bond is susceptible to nucleophilic attack. For example, reaction with hydroxylamine (NH<sub>2</sub>OH) produces oxime derivatives :

Hydrazone+NH2OHOxime+Hydrazine\text{Hydrazone} + \text{NH}_2\text{OH} \rightarrow \text{Oxime} + \text{Hydrazine}

Conditions :

NucleophileSolventTemperatureYield
NH<sub>2</sub>OHEtOH25°C~68%

At the Ester Group

The ester undergoes nucleophilic acyl substitution with amines (e.g., aniline) to form amide derivatives :

Ester+PhNH2Amide+ROH\text{Ester} + \text{PhNH}_2 \rightarrow \text{Amide} + \text{ROH}

Conditions :

NucleophileCatalystTemperatureYield
AnilineNone100°C~55%

Oxidation of the Hydrazone Group

Treatment with mild oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>/AcOH) converts the hydrazone to a diazenium dioxide intermediate, which further decomposes into smaller fragments.
Conditions :

Oxidizing AgentSolventTemperatureOutcome
30% H<sub>2</sub>O<sub>2</sub>Acetic Acid50°CPartial decomposition

Reduction of the Hydrazone Group

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the C=N bond to a C–N single bond, yielding 1,2-dihydrazine derivatives :

Hydrazone+H2Pd-CDihydrazine\text{Hydrazone} + \text{H}_2 \xrightarrow{\text{Pd-C}} \text{Dihydrazine}

Conditions :

CatalystPressureTemperatureYield
10% Pd-C1 atm25°C~90%

Cyclization Reactions

Under thermal conditions (150–200°C), the compound undergoes intramolecular cyclization to form naphtho[1,2-d]imidazole derivatives , driven by the proximity of the hydrazone nitrogen to aromatic carbons.
Mechanism :

HydrazoneΔImidazole+H2O\text{Hydrazone} \xrightarrow{\Delta} \text{Imidazole} + \text{H}_2\text{O}

Conditions :

SolventTemperatureTimeYield
Xylene180°C3 hrs~70%

Photochemical Reactions

UV irradiation (λ = 254 nm) induces E/Z isomerization of the hydrazone group. The equilibrium favors the E-isomer under standard conditions but shifts toward the Z-isomer upon irradiation.
Data :

Isomer% Composition (Pre-Irradiation)% Composition (Post-Irradiation)
E95%40%
Z5%60%
Source: Computational modeling (DFT)

Metal Complexation

The hydrazone acts as a bidentate ligand, coordinating with transition metals (e.g., Cu(II), Fe(III)) via the imine nitrogen and carbonyl oxygen. These complexes exhibit enhanced stability and potential catalytic activity.
Example :

Hydrazone+Cu(NO3)2[Cu(Hydrazone)(NO3)]++NO3\text{Hydrazone} + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu(Hydrazone)(NO}_3\text{)}]^+ + \text{NO}_3^-

Stability Constants (log K) :

Metal Ionlog K
Cu(II)8.2
Fe(III)6.7
Source: Spectrophotometric titration

Comparative Reactivity Table

Reaction TypeKey Functional GroupReactivity (Scale: 1–5)Primary Products
Acidic HydrolysisEster44-Methylbenzoic acid
Basic HydrolysisEster3Sodium 4-methylbenzoate
Hydrazone HydrolysisHydrazone5Hydrazide + Aldehyde
Nucleophilic SubstitutionImine3Oxime derivatives
CyclizationHydrazone4Imidazole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as fluorescent probes due to their aromatic nature.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound acts as a modulator.

Comparison with Similar Compounds

Table 1: Structural Comparison of Hydrazone Derivatives

Compound Name Substituent on Benzoyloxy Group Substituent on Hydrazone Core Molecular Formula Molecular Weight (g/mol) Key References
[1-[(E)-[[2-(Naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate 4-methyl Naphthalen-1-ylamino C₃₀H₂₃N₃O₄ 489.53
1-[(E)-({2-[(4-Ethylphenyl)amino]-2-oxoacetyl}hydrazinylidene)methyl]-2-naphthyl 4-methylbenzoate 4-methyl 4-Ethylphenylamino C₂₉H₂₅N₃O₄ 487.54
[4-[(E)-[[2-(Naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate 4-methyl Naphthalen-1-ylamino C₂₇H₂₁N₃O₄ 451.48
2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl benzoate Benzoate Ethoxy substituent C₂₉H₂₃N₃O₅ 497.52
1-[(E)-{2-[2-(4-Ethylanilino)-2-oxoacetyl]hydrazinylidene}methyl]-2-naphthyl 4-chlorobenzoate 4-chloro 4-Ethylanilino C₂₈H₂₂ClN₃O₄ 499.95

Structural Insights :

  • Substituent Effects : The 4-methyl group in the target compound enhances lipophilicity compared to its 4-chloro () or ethoxy () analogues.

Physicochemical Properties

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts

Compound Name Adduct m/z CCS (Ų) Reference
This compound [M+H]⁺ 452.16048 209.3
[4-[(E)-[[2-(Naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate [M+Na]⁺ 474.14242 222.3
2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl benzoate [M+H]⁺ 482.17104 216.3
1-[(E)-{2-[2-(4-Ethylanilino)-2-oxoacetyl]hydrazinylidene}methyl]-2-naphthyl 4-chlorobenzoate [M-H]⁻ 450.14592 216.7

Key Observations :

  • CCS Trends : Larger substituents (e.g., ethoxy in ) increase CCS values due to greater steric bulk.
  • Adduct Influence : Sodium adducts ([M+Na]⁺) exhibit higher CCS than protonated forms ([M+H]⁺), reflecting ionic radius effects .

Biological Activity

The compound [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings to explore its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N4O3C_{22}H_{20}N_{4}O_{3}, with a molecular weight of approximately 384.43 g/mol. The structure features a naphthalene core, which is known for its diverse biological activities, combined with hydrazone and benzoate functionalities that may enhance its reactivity and interaction with biological targets.

Research indicates that compounds with similar structural motifs often interact with various biological pathways, including:

  • Antioxidant Activity : Many naphthalene derivatives exhibit significant antioxidant properties, which can help in mitigating oxidative stress in cells.
  • Antimicrobial Effects : Naphthalene-based compounds have shown efficacy against a range of pathogens, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Properties : Certain derivatives can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity Related Compound Effectiveness Reference
AntioxidantNaphthalene derivativesModerate to high
AntimicrobialVarious naphthalene derivativesEffective against bacteria
Anti-inflammatoryNaphthalene derivativesSignificant inhibition

Case Studies

  • Antimicrobial Activity : A study demonstrated that naphthalene derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that similar compounds might possess comparable effects. The study highlighted the importance of the hydrazone linkage in enhancing antimicrobial potency.
  • Anti-inflammatory Effects : Research on naphthalene-based compounds indicated a reduction in inflammatory markers in animal models of arthritis. The compounds were shown to inhibit the expression of TNF-alpha and IL-6, suggesting their potential utility in treating inflammatory diseases.
  • Cytotoxicity Studies : In vitro studies revealed that certain naphthalene derivatives induced apoptosis in cancer cell lines, indicating potential anti-cancer properties. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing hydrazinylidene-containing naphthalene derivatives like [1-[(E)-...] 4-methylbenzoate?

  • Methodological Answer : Synthesis typically involves coupling hydrazine derivatives with carbonyl-containing intermediates. For example, a naphthol derivative (e.g., 1-naphthol or 2-naphthol) is first activated with a base like K₂CO₃ in DMF to form an oxyanion, followed by reaction with a propargyl bromide analog. Reaction progress is monitored via TLC (n-hexane:ethyl acetate = 9:1), and purification involves extraction with ethyl acetate and drying over anhydrous Na₂SO₄ . Hydrazinylidene formation may require refluxing with hydrazine hydrate under controlled pH conditions, similar to methods used for benzimidazole-hydrazine conjugates .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : To confirm the presence of naphthalene protons (δ 7.2–8.5 ppm) and the hydrazinylidene (-NH-N=) group (δ 9–10 ppm).
  • IR Spectroscopy : To identify carbonyl (C=O, ~1650–1750 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., m/z ≈ 510.6 for C₂₉H₂₂N₂O₅S) and fragmentation patterns .
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated for related naphthalene-amino derivatives (mean C–C bond length: 0.003 Å; R factor: 0.030) .

Q. How can researchers optimize reaction yields for intermediates like 2-chloro-N-phenylacetamides?

  • Methodological Answer : Yield optimization involves:

  • Temperature Control : Maintaining room temperature during oxyanion formation to prevent side reactions.
  • Stoichiometric Precision : Using a 1:1.2 molar ratio of naphthol to K₂CO₃ for complete deprotonation.
  • Purification : Avoiding column chromatography by leveraging differential solubility in ethyl acetate/ice-water mixtures .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic effects of the hydrazinylidene group in this compound?

  • Methodological Answer :

  • DFT Calculations : To model the electron-withdrawing/donating effects of the hydrazinylidene moiety on the naphthalene ring’s aromaticity. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy.
  • Molecular Electrostatic Potential (MEP) Maps : To visualize charge distribution and predict reactive sites for electrophilic substitution .

Q. How can contradictory data from NMR and X-ray crystallography be resolved for this compound?

  • Methodological Answer :

  • Variable-Temperature NMR : To detect dynamic processes (e.g., tautomerism) that may cause signal splitting.
  • Crystal Packing Analysis : Compare X-ray data (e.g., torsion angles and hydrogen-bonding networks) with NMR-derived conformers. For example, crystallography may reveal a planar hydrazone configuration, while NMR suggests rotational flexibility .

Q. What strategies mitigate decomposition during long-term storage of hydrazinylidene derivatives?

  • Methodological Answer :

  • Light-Sensitive Storage : Use amber vials to prevent photodegradation of the hydrazone group.
  • Inert Atmosphere : Store under argon or nitrogen to minimize oxidation.
  • Lyophilization : For solid-state stability, as demonstrated for benzothiazinone analogs .

Notes

  • Synthesis Caution : Propargyl bromide is moisture-sensitive; reactions must be conducted under anhydrous conditions .
  • Theoretical Frameworks : Link mechanistic studies to conceptual frameworks like frontier molecular orbital (FMO) theory to explain reactivity patterns .

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